1-(Hydroxymethyl)cyclopropanecarboxylic acid
Overview
Description
1-(Hydroxymethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H8O3 It features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the carboxylic acid group can be formed via oxidation of corresponding alcohols or aldehydes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(Hydroxymethyl)cyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopropanecarboxylic acid depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various molecular targets and pathways. The cyclopropane ring’s strained nature can also make it reactive, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:
- 1-(Methoxymethyl)cyclopropanecarboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 1-(Aminomethyl)cyclopropanecarboxylic acid
These compounds share the cyclopropane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the hydroxymethyl group in this compound makes it unique, providing specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5(1-2-5)4(7)8/h6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMINBPAYVYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473957 | |
Record name | 1-(hydroxymethyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49640-66-6 | |
Record name | 1-(hydroxymethyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Hydroxymethyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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